molecular formula C20H22F3N3O2 B2643474 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 2380182-39-6

1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B2643474
CAS No.: 2380182-39-6
M. Wt: 393.41
InChI Key: GQOUNISZDALNIW-UHFFFAOYSA-N
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Description

1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using reagents like pyrimidine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, dichloromethane, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.

    Materials Science: It is explored for its use in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one: shares structural similarities with other compounds containing piperidine, pyrimidine, and trifluoromethyl groups.

    Examples: Compounds such as this compound derivatives and analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-14-12-24-19(25-13-14)28-17-8-10-26(11-9-17)18(27)7-4-15-2-5-16(6-3-15)20(21,22)23/h2-3,5-6,12-13,17H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOUNISZDALNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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